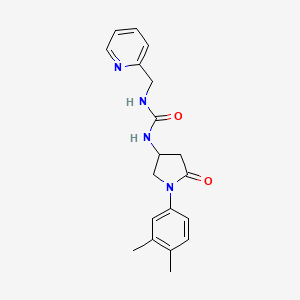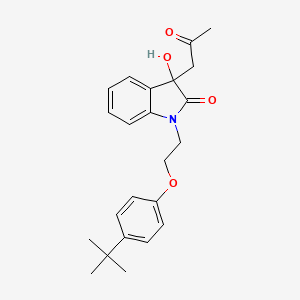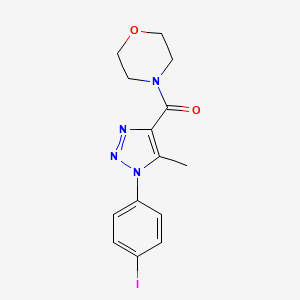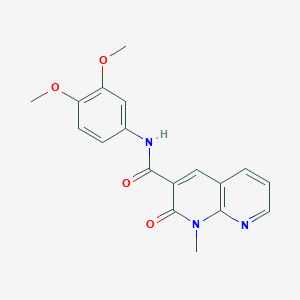![molecular formula C10H8N2O4 B2938760 8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one CAS No. 730951-33-4](/img/structure/B2938760.png)
8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one is a complex organic compound characterized by the presence of an oxime and indole moiety integrated within a dioxin structure. The oxime functionality (–C=N–OH) is particularly notable for its versatility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one involves the condensation of 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one with hydroxylamine hydrochloride under mildly basic conditions (e.g., sodium acetate in ethanol).
This reaction is typically conducted at elevated temperatures (around 80°C) to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production might employ continuous flow reactors to enhance yield and scalability. Optimization of the reaction conditions, such as precise control of temperature, pH, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The oxime group can be oxidized to a nitro compound using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction of the oxime functionality can yield the corresponding amine, often using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: : The oxime group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
For oxidation reactions: Potassium permanganate in acidic medium.
For reduction reactions: Hydrogen gas with a palladium catalyst.
For substitution reactions: Nucleophiles like amines or thiols under neutral or basic conditions.
Major Products Formed
Oxidation products include nitro derivatives.
Reduction products include amines.
Substitution products vary based on the nucleophile used.
Scientific Research Applications
8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one has significant applications across various scientific fields:
Chemistry: : Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: : Studied for its potential as an enzyme inhibitor due to its oxime and indole functionalities.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: : Used in the development of dyes, agrochemicals, and polymers.
Mechanism of Action
The compound's mechanism of action often involves its interaction with biological macromolecules through hydrogen bonding and pi-stacking interactions, particularly due to its indole moiety. The oxime group can form reversible covalent bonds with active site residues in enzymes, inhibiting their function.
Comparison with Similar Compounds
8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one stands out due to its unique combination of the oxime and indole functionalities within the dioxin structure, which imparts a distinct reactivity profile compared to similar compounds.
Similar Compounds
8-amino-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
8-hydroxy-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
8-oxo-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one
Each of these similar compounds shares the indole-dioxin scaffold but differs in the functional group at the 8-position, which influences their chemical reactivity and biological activities.
Properties
IUPAC Name |
8-nitroso-3,6-dihydro-2H-[1,4]dioxino[2,3-f]indol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10-9(12-14)5-3-7-8(4-6(5)11-10)16-2-1-15-7/h3-4,11,13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVQSXHGEVXVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC(=C3N=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)
![Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone](/img/structure/B2938679.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2938680.png)
![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide](/img/structure/B2938684.png)


![6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2938689.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2938691.png)

![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2938693.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2938695.png)

![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B2938698.png)
